Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate
Description
Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is a fluorinated β-amino ester characterized by a stereospecific cis-configuration at the 3-hydroxy and 3-methyl substituents. Its molecular formula is C₇H₁₂F₂NO₃, featuring:
- A methyl ester group at position 1.
- An amino group at position 2.
- A 3-hydroxy-3-methyl substituent.
- Two fluorine atoms at position 3.
Properties
Molecular Formula |
C6H11F2NO3 |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C6H11F2NO3/c1-6(11,5(7)8)3(9)4(10)12-2/h3,5,11H,9H2,1-2H3/t3-,6+/m1/s1 |
InChI Key |
YMQYENYLWGCKGD-CVYQJGLWSA-N |
Isomeric SMILES |
C[C@]([C@@H](C(=O)OC)N)(C(F)F)O |
Canonical SMILES |
CC(C(C(=O)OC)N)(C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the difluoro groups may result in the formation of various substituted derivatives.
Scientific Research Applications
Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The presence of amino, hydroxy, and difluoro groups allows it to form hydrogen bonds, participate in nucleophilic attacks, and undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features of cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate with related compounds:
Key Observations :
Physicochemical Properties
While explicit data for the target compound are unavailable, trends from analogs suggest:
- Solubility: The hydroxy group in the target compound improves aqueous solubility relative to fully alkylated analogs (e.g., ethyl 3-amino-4,4-difluorobutanoate ).
- Stability: Fluorination at position 4 enhances metabolic stability, a feature shared with ethyl 3-amino-4,4-difluorobutanoate .
Biological Activity
Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is a synthetic compound notable for its unique chemical structure that includes amino, difluoro, and hydroxy functional groups. This article explores its biological activity, potential applications in research and medicine, and relevant findings from recent studies.
- Molecular Formula: C₆H₁₁F₂NO₃
- Molecular Weight: 183.15 g/mol
- Structure: The compound features a methyl group at the third carbon and two fluorine atoms at the fourth carbon, which contribute to its distinct chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of functional groups allows the compound to form hydrogen bonds, electrostatic interactions, and covalent bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor modulation.
In Vitro Studies
Recent studies have investigated the compound's effects on cell lines and its potential therapeutic applications:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Key Features | Differences |
|---|---|---|
| Methyl 2-amino-3-hydroxy-3-methylbutanoate | Lacks difluoro groups | Different reactivity and biological activity |
| Methyl 2-amino-4,4-difluoro-3-hydroxybutanoate | Similar structure but without methyl group | Affects steric properties and interactions |
| Methyl 2-amino-4-fluoro-3-hydroxybutanoate | Contains only one fluorine atom | Results in altered chemical properties |
This compound stands out due to the combination of both difluoro and hydroxy groups, which may confer distinct chemical reactivity and potential biological activity not present in similar compounds.
Applications in Research and Medicine
This compound has several applications across various fields:
- Synthetic Chemistry : It serves as a building block for the synthesis of more complex organic molecules.
- Biological Research : Investigated for its role in studying enzyme interactions and metabolic pathways.
- Pharmaceutical Development : Explored for potential therapeutic properties, including use as a precursor for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
